1-(1-Adamantyl)-2,2,2-trifluoroethanamine;hydrochloride
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Overview
Description
1-(1-Adamantyl)-2,2,2-trifluoroethanamine;hydrochloride is a chemical compound characterized by the presence of an adamantyl group and a trifluoroethanamine moiety. The adamantyl group is a bulky, diamondoid structure that imparts unique steric properties to the compound, while the trifluoroethanamine group introduces significant electron-withdrawing effects due to the presence of fluorine atoms. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantyl)-2,2,2-trifluoroethanamine;hydrochloride typically involves the reaction of 1-adamantylamine with trifluoroacetic anhydride in the presence of a suitable catalyst, such as trifluoromethanesulfonic acid . The reaction proceeds through the formation of an intermediate acylated product, which is subsequently reduced to yield the desired amine. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)-2,2,2-trifluoroethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoroethanamine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Adamantyl)-2,2,2-trifluoroethanamine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-2,2,2-trifluoroethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound for its targets. The trifluoroethanamine moiety introduces electron-withdrawing effects, which can modulate the compound’s reactivity and interaction with biological molecules . These combined effects contribute to the compound’s unique pharmacological and biochemical properties.
Comparison with Similar Compounds
1-Adamantylamine: A simpler analog lacking the trifluoroethanamine moiety, used in similar applications but with different electronic properties.
1-Adamantylacetic acid: Another related compound with a carboxylic acid group, used in the synthesis of various derivatives.
1-Adamantylmethanol: A compound with a hydroxyl group, used in the synthesis of esters and ethers.
Uniqueness: 1-(1-Adamantyl)-2,2,2-trifluoroethanamine;hydrochloride is unique due to the presence of both the bulky adamantyl group and the electron-withdrawing trifluoroethanamine moiety. This combination imparts distinct steric and electronic properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(1-adamantyl)-2,2,2-trifluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3N.ClH/c13-12(14,15)10(16)11-4-7-1-8(5-11)3-9(2-7)6-11;/h7-10H,1-6,16H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBFYFIJOLGIAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144647-63-2 |
Source
|
Record name | 1-(adamantan-1-yl)-2,2,2-trifluoroethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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